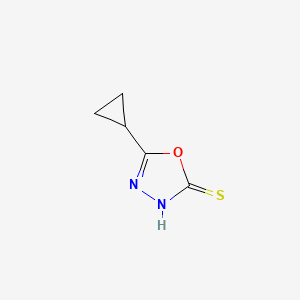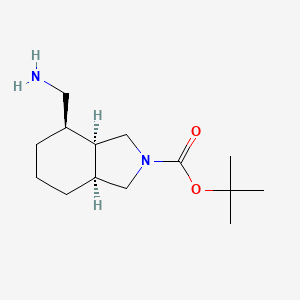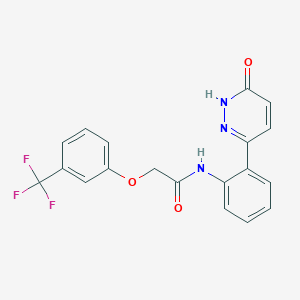
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.334. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Positive Inotropic Activity
One significant application of related dihydropyridazinone derivatives is their potent positive inotropic effect. For example, specific compounds have shown considerable promise in enhancing cardiac contractility. The inotropic ED50's of these compounds demonstrate their efficacy in improving heart function without causing significant side effects, indicating their potential in treating heart failure (Robertson et al., 1986).
Antioxidant Properties
Another area of application is in the synthesis and evaluation of antioxidant properties. Compounds with structural similarities have been synthesized and evaluated for their antioxidant capabilities, demonstrating significant activity. For instance, new coumarin derivatives were studied for their antioxidant activity, showing potential as chain-breaking antioxidants and oxidation retardants (Kadhum et al., 2011). This suggests that related compounds could be developed for their antioxidant properties, contributing to the treatment or prevention of diseases associated with oxidative stress.
Antimicrobial and Anticancer Applications
Derivatives of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide have also been explored for their antimicrobial and anticancer activities. For example, the synthesis and antimicrobial evaluation of certain derivatives have shown them to be effective against selected microbial species, indicating their potential as lead compounds for developing new antimicrobial agents (Gul et al., 2017). Additionally, synthesized derivatives have exhibited anticancer activity against various cancer cell lines, suggesting their potential use in cancer therapy (Karaburun et al., 2018).
Coordination Chemistry and Material Science
Research has also extended into the field of coordination chemistry, where pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These studies explore the effect of hydrogen bonding on the self-assembly process and evaluate the antioxidant activity of these complexes (Chkirate et al., 2019). This suggests applications in material science and bioinorganic chemistry, where such complexes could be utilized for their structural and functional properties.
Propriétés
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)12-4-3-5-13(10-12)28-11-18(27)23-15-7-2-1-6-14(15)16-8-9-17(26)25-24-16/h1-10H,11H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTCUSLZEVGJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71804973 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2591285.png)
![2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2591290.png)
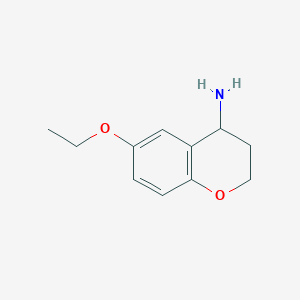
![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)
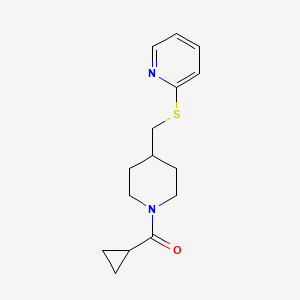
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)


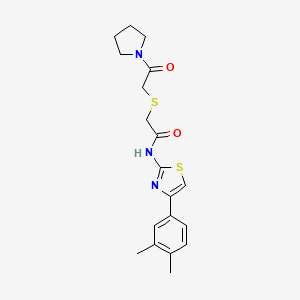
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
